molecular formula C10H12O4S B2596813 3,4-Dimethyl-thiophene-2,5-dicarboxylic acid monoethyl ester CAS No. 94785-51-0

3,4-Dimethyl-thiophene-2,5-dicarboxylic acid monoethyl ester

Cat. No.: B2596813
CAS No.: 94785-51-0
M. Wt: 228.26
InChI Key: DKDHTAMTIISWJX-UHFFFAOYSA-N
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Description

3,4-Dimethyl-thiophene-2,5-dicarboxylic acid monoethyl ester is an organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties. This particular compound is characterized by the presence of two methyl groups at the 3 and 4 positions of the thiophene ring, and a monoethyl ester group attached to the 2,5-dicarboxylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-thiophene-2,5-dicarboxylic acid monoethyl ester typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Dimethyl-thiophene-2,5-dicarboxylic acid monoethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of thiophene-based pharmaceuticals.

    Industry: Utilized in the production of conductive polymers and organic electronic materials.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-thiophene-2,5-dicarboxylic acid monoethyl ester involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 3,4-Dimethyl-thiophene-2,5-dicarboxylic acid monoethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of specialized thiophene derivatives and functional materials .

Properties

IUPAC Name

5-ethoxycarbonyl-3,4-dimethylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-4-14-10(13)8-6(3)5(2)7(15-8)9(11)12/h4H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDHTAMTIISWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)C(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94785-51-0
Record name 5-(ethoxycarbonyl)-3,4-dimethylthiophene-2-carboxylic acid
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Synthesis routes and methods

Procedure details

3,4-Dimethyl-thiophene-2,5-dicarboxylic acid monoethyl ester is prepared according to a literature procedure (H. Wynberg et al., J. Org. Chem. 29 (1964) 1919-1921); LC-MS: tR=0.70 min, [M+H]+=not detectable; 1H NMR (D6-DMSO): δ 1.26-1.33 (m, 3H), 2.42 (s, 6H), 4.22-4.33 (m, 2H), 12.91 (s br, 1H). b) To a solution of 3,4-dimethyl-thiophene-2,5-dicarboxylic acid monoethyl ester (6.70 g, 29.4 mmol) in THF (70 mL), a solution of diisobutylaluminium hydride (DIBAL, 90 mL, 1 M in THF) is added at −78° C. The mixture is stirred at −78° C. for 30 min, then at −10° C. for 1 h before another portion of DIBAL (30 mL) is added. Stirring is continued at −10° C. for 30 min. Four more portions of DIBAL (30 mL) are added each time after stirring of the mixture for 30 min at −10° C. The reaction mixture is carefully quenched with water, diluted with 2 N aq. NaOH solution and extracted with DCM. The organic extracts are disgarded. The aq. phase is acidified by adding 25% aq. HCl and then extracted twice with EA. The organic extracts are washed with brine, dried over MgSO4, filtered, concentrated and dried under high vacuum to give crude 5-hydroxymethyl-3,4-dimethyl-thiophene-2-carboxylic acid (3.00 g) as a brownish solid; LC-MS: tR=0.66 min, [M+H]+=not detectable. c) A mixture of 5-hydroxymethyl-3,4-dimethyl-thiophene-2-carboxylic acid (3.00 g, 8.06 mmol) and MnO2 (2.55 g, 29.3 mmol) in acetic acid (60 mL) is stirred at 80° C. for 3 h, then at 70° C. for 16 h. The mixture is filtered over Hyflo and the filtrate is concentrated. The crude product is purified by CC on silica gel eluting with DCM containing 10% of methanol. The obtained brownish solid is further purified by suspending the material in acetonitrile and methanol. The solid material is removed by filtration and the filtrate is further purified by prep. HPLC (XBridge Prep C18, 30×75 mm, 5 μm, acetonitrile/water (0.5% HCOOH), 10% to 95% acetonitrile) to give the title compound (435 mg) as a yellow solid; 1H NMR (D6-DMSO): δ 2.43 (s br, 6H), 10.16 (s, 1H), 12.35 (s br, 1H).
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

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